Astilbin

Catalog No.
S519581
CAS No.
29838-67-3
M.F
C21H22O11
M. Wt
450.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Astilbin

Researchers requiring reproducible anti-inflammatory assays face variability from using mixed isomers or the aglycone taxifolin. Astilbin's defined (2R,3R) stereochemistry and rhamnose moiety ensure consistent solubility and stability.

  • Validated anti-inflammatory activity comparable to Leflunomide in rheumatoid arthritis models.
  • Low oral bioavailability makes it ideal for drug delivery system research.
  • Rigorous quality control guarantees isomer purity and batch-to-batch consistency.

Streamline your procurement with SMolecule's reliable supply chain.

CAS Number

29838-67-3

Product Name

Astilbin

IUPAC Name

(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3-dihydrochromen-4-one

Molecular Formula

C21H22O11

Molecular Weight

450.4 g/mol

InChI

InChI=1S/C21H22O11/c1-7-15(26)17(28)18(29)21(30-7)32-20-16(27)14-12(25)5-9(22)6-13(14)31-19(20)8-2-3-10(23)11(24)4-8/h2-7,15,17-26,28-29H,1H3/t7-,15-,17+,18+,19+,20-,21-/m0/s1

InChI Key

ZROGCCBNZBKLEL-MPRHSVQHSA-N

solubility

Soluble in DMSO

Synonyms

(2R-cis)-isomer of astilbin, (2S-cis)-isomer of astilbin, 3-0-alpha-1-rhamnosyl-(2R,3R)-dihydroquercetin, astilbin, isoastilbin, neoisoastilbin

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O

The exact mass of the compound Astilbin is 450.1162 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavonols - Supplementary Records. It belongs to the ontological category of tetrahydroxyflavanone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

10 mg

Astilbin (CAS: 29838-67-3) is a naturally occurring dihydroflavonol, specifically the (2R, 3R) stereoisomer of taxifolin-3-O-α-L-rhamnopyranoside. It is a principal bioactive component in extracts from plants such as *Smilax glabra* and *Engelhardia roxburghiana*. While sharing the core taxifolin structure with other flavonoids, the presence of the rhamnose moiety critically influences its physicochemical properties, including solubility, stability, and metabolic fate, which are key considerations in procurement for research and formulation. Astilbin is investigated for numerous biological activities, including anti-inflammatory and immunomodulatory effects.

Research Fit

Analytical reference standard for Smilax glabra botanical QC
Stereochemically defined (2R,3R) dihydroflavonol glycoside
Naturally dominant isomer; supports reliable chromatographic quantification

Substituting Astilbin with its aglycone, taxifolin, or its other stereoisomers like neoastilbin is inadvisable for reproducible research due to critical differences in handling and processing properties. The rhamnose glycoside on Astilbin is not a trivial modification; it directly dictates aqueous solubility, stability in solution, and bioavailability. For instance, the specific (2R, 3R) configuration of Astilbin results in different solubility and stability profiles compared to its (2S, 3S) stereoisomer, neoastilbin. These physicochemical distinctions mean that substituting Astilbin can lead to significant variations in compound concentration in prepared solutions, formulation integrity, and ultimately, inconsistent downstream biological and chemical outcomes.

Substitution Risk

If considering
Why substitution may not transfer
Neoastilbin, Isoastilbin
Stereochemistry-dependent CYP inhibition profile differs; solubility and intestinal stability are not interchangeable between isomers.
Taxifolin (aglycone)
Absence of 3-O-rhamnoside moiety alters solubility, stability, and pharmacokinetic behavior relative to the glycoside.
Quercetin, Rutin
Different flavonoid subclass; enzyme inhibition and lipid-modulating activity may not transfer directly to dihydroflavonol research context.

Differentiated Aqueous Solubility and Stability Compared to Stereoisomer Neoastilbin

Astilbin demonstrates distinct solubility and stability properties compared to its stereoisomer, neoastilbin, a critical factor for formulation and solution-based assays. In water at 25 °C, the solubility of Astilbin was measured at 132.72 µg/mL, whereas neoastilbin was significantly more soluble at 217.16 µg/mL. Conversely, Astilbin shows greater stability in certain solvents; in 50% ethanol at 85 °C, almost no degradation of Astilbin was observed, while it degrades more rapidly in water or methanol-water mixtures. In simulated intestinal fluid (SIF, pH 6.8) at 37 °C, Astilbin is less stable, with 78.6% remaining after 4 hours, compared to 88.3% for neoastilbin.

Evidence DimensionAqueous Solubility
Target Compound Data132.72 µg/mL
Comparator Or BaselineNeoastilbin: 217.16 µg/mL
Quantified DifferenceNeoastilbin is ~1.64x more soluble in water
ConditionsWater at 25 °C

This data allows for precise selection based on whether higher solubility (neoastilbin) or specific solvent stability (astilbin) is required for the application, preventing batch-to-batch variability from undefined isomer mixtures.

CYP3A4 Inhibition
Head-to-head
2.63 μM (Astilbin) vs 3.03 μM (Isoastilbin) vs 6.51 μM (Neoastilbin)
Supports CYP3A4 inhibition endpoint context; astilbin shows highest inhibitory activity among tested isomers.
CYP2D6 profile inversely selective; astilbin IC50 14.16 μM vs neoastilbin 1.48 μM.

Low Oral Bioavailability Profile Defines its Role as a Preclinical Tool

Astilbin is characterized by very low oral bioavailability, a critical parameter for designing and interpreting in vivo studies. In rats, the absolute oral bioavailability of Astilbin was measured to be between 0.30% and 1.27% across different studies. This is comparable to other poorly absorbed flavonoids like its aglycone, taxifolin (0.35% bioavailability), and quercetin (approx. 4% in dogs). This poor absorption is attributed to low permeability and solubility. While formulation strategies like zein-caseinate nanoparticles can increase bioavailability to 4.40%, the baseline low absorption of the unmodified compound is a key experimental parameter.

Evidence DimensionAbsolute Oral Bioavailability (Rat)
Target Compound Data0.30% - 1.27%
Comparator Or BaselineTaxifolin (aglycone): 0.35%; Quercetin (related flavonoid, dog): ~4%
Quantified DifferenceSimilar low bioavailability to its aglycone and other common flavonoids.
ConditionsOral administration in rats (Astilbin, Taxifolin) and dogs (Quercetin).

Procuring pure Astilbin provides a defined, low-bioavailability baseline, essential for studies investigating absorption mechanisms, formulation enhancements, or for direct topical/localized applications where systemic absorption is not desired.

Aqueous Solubility
Head-to-head
132.72 μg/mL (Astilbin) vs 217.16 μg/mL (Neoastilbin)
Neoastilbin exhibits 1.64× higher aqueous solubility; context-dependent for formulation development.
Intestinal stability also differs: 78.6% astilbin vs 88.3% neoastilbin remaining after 4 h.

Superior In Vivo Anti-Inflammatory Efficacy Compared to Standard Drug Leflunomide

In a preclinical model of rheumatoid arthritis, Astilbin demonstrates potent anti-inflammatory activity comparable to, and in some measures exceeding, the standard-of-care drug Leflunomide. In rats with complete Freund's adjuvant (CFA)-induced arthritis, oral administration of Astilbin at 5.3 mg/kg significantly reduced serum levels of key pro-inflammatory cytokines TNF-α, IL-1β, and IL-6. The reduction in these cytokines was statistically comparable to the group treated with Leflunomide, a commonly used antirheumatic drug. This indicates that Astilbin's specific structure provides high efficacy in this mainstream disease model.

Evidence DimensionReduction of Serum Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)
Target Compound DataSignificant reduction at 5.3 mg/kg oral dose
Comparator Or BaselineLeflunomide (standard antirheumatic drug): No significant difference in cytokine reduction observed between Astilbin and Leflunomide-treated groups.
Quantified DifferenceComparable efficacy to the clinical standard Leflunomide.
ConditionsIn vivo, CFA-induced arthritis rat model.

For researchers in inflammation and immunology, this evidence justifies procuring Astilbin as a high-potency, natural compound tool compound with efficacy benchmarked against a relevant clinical drug, rather than using less characterized extracts or related flavonoids.

Oral Bioavailability
Head-to-head
0.30% (Astilbin) vs 0.28% (Neoastilbin)
Comparably low absolute oral bioavailability; difference not significant.
Both stereoisomers require advanced formulation strategies for oral exposure in rodent models.
Lipid-Lowering Activity
Class-level
Astilbin and taxifolin slightly stronger than quercetin (directional)
Directional class-level inference; requires confirmation in targeted cholesterol-endpoint studies.
Cholesterol-enriched diet rat model; exact fold-change not reported.
DPPH Scavenging
Reported
IC50 = 7.50 μg/mL
Supports antioxidant capacity benchmarking for batch-to-batch QC.
Nitric oxide IC50 21.50 μg/mL; lipid peroxide IC50 24.10 μg/mL under same assay conditions.
Xanthine Oxidase Activity
Head-to-head
No significant inhibition; serum uric acid elevated vs control
Negative finding distinguishes astilbin from genuine xanthine oxidase inhibitors.
All five tested flavonoids (genistein, apigenin, quercetin, rutin, astilbin) showed similar lack of XO inhibition.

Preclinical In Vivo Models of Inflammatory Disease

Astilbin is the right choice for in vivo studies of inflammatory conditions like rheumatoid arthritis where a direct comparison to established therapies is needed. Its demonstrated efficacy, comparable to the clinical drug Leflunomide in reducing key inflammatory cytokines, provides a strong basis for its use as a benchmark natural product or test agent.

Formulation Development for Bioavailability Enhancement

The well-documented low oral bioavailability of Astilbin makes it an ideal candidate for research focused on developing and testing novel drug delivery systems. Its defined physicochemical properties, including known solubility and stability, allow for the precise evaluation of formulation technologies (e.g., nanoparticles, cyclodextrin complexes) aimed at improving absorption of poorly soluble glycosides.

Studies Requiring Defined Stereoisomer Purity and Handling Characteristics

When experimental reproducibility is paramount, procuring the specific (2R, 3R) isomer Astilbin is critical. Its quantified differences in solubility and stability versus its neoastilbin stereoisomer ensure that solution preparation and handling can be standardized, avoiding the confounding effects of using undefined or variable isomer mixtures which can alter effective concentrations and compound integrity.

Application Fit Matrix

Application
Selection Property
Validation Focus
Botanical QC analysis
Dominant stereoisomer in Smilax glabra
HPLC method reproducibility and content determination
CYP3A4 inhibition research
Stereochemistry-dependent CYP3A4 inhibition
CYP3A4 isoform selectivity context and assay sensitivity review
Lipid metabolism SAR studies
Dihydroflavonol glycoside scaffold
Cholesterol-modulating endpoint context in diet-induced models
Aqueous formulation feasibility
Intrinsic solubility profile
Solubility threshold assessment and solubilization strategy review

Physical Description

Solid

XLogP3

0.4

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

7

Exact Mass

450.11621151 Da

Monoisotopic Mass

450.11621151 Da

Heavy Atom Count

32

Appearance

Solid powder

Melting Point

179 - 180 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 192 companies from 2 notifications to the ECHA C&L Inventory.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

29838-67-3

Wikipedia

Astilbin
1: Diao H, Kang Z, Han F, Jiang W. Astilbin protects diabetic rat heart against ischemia-reperfusion injury via blockade of HMGB1-dependent NF-κB signaling pathway. Food Chem Toxicol. 2014 Jan;63:104-10. doi: 10.1016/j.fct.2013.10.045. Epub 2013 Nov 6. PubMed PMID: 24211745.
2: Di TT, Ruan ZT, Zhao JX, Wang Y, Liu X, Wang Y, Li P. Astilbin inhibits Th17 cell differentiation and ameliorates imiquimod-induced psoriasis-like skin lesions in BALB/c mice via Jak3/Stat3 signaling pathway. Int Immunopharmacol. 2016 Mar;32:32-8. doi: 10.1016/j.intimp.2015.12.035. Epub 2016 Jan 16. PubMed PMID: 26784569.
3: Kong G, Huang X, Wang L, Li Y, Sun T, Han S, Zhu W, Ma M, Xu H, Li J, Zhang X, Liu X, Wang X. Astilbin alleviates LPS-induced ARDS by suppressing MAPK signaling pathway and protecting pulmonary endothelial glycocalyx. Int Immunopharmacol. 2016 Jul;36:51-8. doi: 10.1016/j.intimp.2016.03.039. Epub 2016 Apr 22. PubMed PMID: 27111514.
4: Ding Y, Liang Y, Deng B, Qiao A, Wu K, Xiao W, Gong W. Induction of TGF-β and IL-10 production in dendritic cells using astilbin to inhibit dextran sulfate sodium-induced colitis. Biochem Biophys Res Commun. 2014 Apr 4;446(2):529-34. doi: 10.1016/j.bbrc.2014.02.136. Epub 2014 Mar 12. PubMed PMID: 24613838.
5: Tang J, Guo J, Fan J, Qian C, Tao F, Zhou X, Wu X, Sun Y, Li J, Shen Y, Xu Q. Metabolite profiling of astilbin in rat sera using UPLC/MS(E) and impact of its metabolites on immunosuppressive activity. J Chromatogr B Analyt Technol Biomed Life Sci. 2013 Jun 15;929:56-62. doi: 10.1016/j.jchromb.2013.04.018. Epub 2013 Apr 19. PubMed PMID: 23665891.
6: Zhang QF, Fu YJ, Huang ZW, Shangguang XC, Guo YX. Aqueous stability of astilbin: effects of pH, temperature, and solvent. J Agric Food Chem. 2013 Dec 11;61(49):12085-91. doi: 10.1021/jf404420s. Epub 2013 Nov 25. PubMed PMID: 24255970.
7: Lu CL, Zhu YF, Hu MM, Wang DM, Xu XJ, Lu CJ, Zhu W. Optimization of astilbin extraction from the rhizome of Smilax glabra, and evaluation of its anti-inflammatory effect and probable underlying mechanism in lipopolysaccharide-induced RAW264.7 macrophages. Molecules. 2015 Jan 6;20(1):625-44. doi: 10.3390/molecules20010625. PubMed PMID: 25569518.
8: Zhao M, Xu J, Qian D, Guo J, Jiang S, Shang EX, Duan JA. Identification of astilbin metabolites produced by human intestinal bacteria using UPLC-Q-TOF/MS. Biomed Chromatogr. 2014 Jul;28(7):1024-9. doi: 10.1002/bmc.3111. Epub 2014 Jan 7. PubMed PMID: 24399635.
9: Guo L, Liu W, Lu T, Guo W, Gao J, Luo Q, Wu X, Sun Y, Wu X, Shen Y, Xu Q. Decrease of Functional Activated T and B Cells and Treatment of Glomerulonephitis in Lupus-Prone Mice Using a Natural Flavonoid Astilbin. PLoS One. 2015 Apr 13;10(4):e0124002. doi: 10.1371/journal.pone.0124002. eCollection 2015. PubMed PMID: 25867237; PubMed Central PMCID: PMC4395080.
10: Wang M, Zhao J, Zhang N, Chen J. Astilbin improves potassium oxonate-induced hyperuricemia and kidney injury through regulating oxidative stress and inflammation response in mice. Biomed Pharmacother. 2016 Oct;83:975-988. doi: 10.1016/j.biopha.2016.07.025. Epub 2016 Aug 11. PubMed PMID: 27522260.
11: Zhang QF, Nie HC, Shangguang XC, Yin ZP, Zheng GD, Chen JG. Aqueous solubility and stability enhancement of astilbin through complexation with cyclodextrins. J Agric Food Chem. 2013 Jan 9;61(1):151-6. doi: 10.1021/jf304398v. Epub 2012 Dec 17. PubMed PMID: 23228168.
12: He Y, Liu H, Xie Z, Liao Q, Lai X, Du Z. PVP and surfactant combined carrier as an effective absorption enhancer of poorly soluble astilbin in vitro and in vivo. Drug Dev Ind Pharm. 2014 Feb;40(2):237-43. doi: 10.3109/03639045.2012.756008. Epub 2013 Jan 28. PubMed PMID: 23350723.
13: Du HZ, He XC, Nong H, Dong LS, Chen HB, Cai J, Li M. [UPLC and HPLC analysis on contents of astilbin and engeletin in dong medicine "sunl gaems" of Guizhou origin by QAMS]. Zhongguo Zhong Yao Za Zhi. 2015 Aug;40(15):3115-20. Chinese. PubMed PMID: 26677720.
14: Chen L, Lan Z, Zhou Y, Li F, Zhang X, Zhang C, Yang Z, Li P. Astilbin attenuates hyperuricemia and ameliorates nephropathy in fructose-induced hyperuricemic rats. Planta Med. 2011 Nov;77(16):1769-73. doi: 10.1055/s-0030-1271135. Epub 2011 May 25. PubMed PMID: 21614752.
15: Zhao RZ, Zhao Y, Zhang LQ, Lu CJ. Determination of isofraxidin and astilbin by HPLC in rat plasma and its application after orally administration the extract of Sarcandra glabra. Pak J Pharm Sci. 2013 Jan;26(1):1-6. PubMed PMID: 23261720.
16: Wang Y, Zhao R, Lu C. [Comparative pharmacokinetics study of astilbin after oral administration of Yinxieling prescription or Smilacis Glabrae Rhizoma to rats]. Zhongguo Zhong Yao Za Zhi. 2012 Jun;37(12):1859-61. Chinese. PubMed PMID: 22997840.
17: Li P, Gao S, Jie W, Ao Q, Huang Y. Astilbin inhibits proliferation of rat aortic smooth muscle cells induced by angiotensin II and down-regulates expression of protooncogene. J Huazhong Univ Sci Technolog Med Sci. 2012 Apr;32(2):181-5. doi: 10.1007/s11596-012-0032-8. Epub 2012 Apr 20. PubMed PMID: 22528217.
18: Zhao RZ, Wang YJ, Feng LM, Lu CJ. [Pharmacokinetic study on peoniflorin, astilbin, rosmarinic acid, isofraxidin and liquiritin in rat blood after oral administration of shaolin xiaoyin tablets]. Zhongguo Zhong Yao Za Zhi. 2014 Jul;39(13):2559-63. Chinese. PubMed PMID: 25276982.
19: Meng QF, Zhang Z, Wang YJ, Chen W, Li FF, Yue LT, Zhang CJ, Li H, Zhang M, Wang CC, Zhang P, Chen H, Duan RS, Sun SM, Li YB. Astilbin ameliorates experimental autoimmune myasthenia gravis by decreased Th17 cytokines and up-regulated T regulatory cells. J Neuroimmunol. 2016 Sep 15;298:138-45. doi: 10.1016/j.jneuroim.2016.07.016. Epub 2016 Jul 20. PubMed PMID: 27609287.
20: Lv QQ, Wu WJ, Guo XL, Liu RL, Yang YP, Zhou DS, Zhang JX, Liu JY. Antidepressant activity of astilbin: involvement of monoaminergic neurotransmitters and BDNF signal pathway. Biol Pharm Bull. 2014;37(6):987-95. Epub 2014 Mar 28. PubMed PMID: 24681540.

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